Magnesium;decane;chloride

Description

Historical Trajectories and Modern Relevance of Organomagnesium Reagents in Synthetic Chemistry

The discovery of organomagnesium reagents by French chemist Victor Grignard in 1900 marked a watershed moment in synthetic chemistry. thermofisher.comacs.org By reacting magnesium metal with an alkyl or aryl halide in an ether solvent, Grignard synthesized compounds with the general formula R-Mg-X, where R is an organic group and X is a halogen. britannica.comwikipedia.orgbyjus.com These "Grignard reagents" provided a novel and robust method for forming carbon-carbon bonds, a fundamental transformation in organic synthesis. byjus.comreachemchemicals.com The significance of this discovery was underscored by the awarding of the Nobel Prize in Chemistry to Grignard in 1912. acs.orgbritannica.comebsco.com

The carbon-magnesium bond in a Grignard reagent is highly polarized, rendering the carbon atom nucleophilic and basic. pressbooks.pubpressbooks.pub This reactivity allows them to attack a wide range of electrophilic functional groups, including aldehydes, ketones, esters, and epoxides, to form new, more complex molecules. ebsco.comnumberanalytics.comyoutube.com The versatility and relative ease of preparation led to the rapid adoption of Grignard reagents as one of the most indispensable tools in the organic chemist's arsenal. thermofisher.comacs.org

In the modern era, the relevance of Grignard reagents has not diminished. They remain central to both academic research and large-scale industrial applications. reachemchemicals.com Their utility is prominent in the pharmaceutical industry for the synthesis of complex drug molecules, such as Tamoxifen and Atorvastatin. numberanalytics.com Furthermore, they are crucial in the agrochemical sector for producing advanced herbicides, insecticides, and fungicides. globenewswire.com The ability to efficiently construct molecular frameworks makes Grignard reagents foundational to the synthesis of fine chemicals, fragrances, and food additives. reachemchemicals.comglobenewswire.com

Table 1: Key Reactions and Applications of Grignard Reagents

| Reaction Type | Electrophilic Substrate | Product Class | Industrial Relevance |

| Carbonyl Addition | Aldehydes, Ketones | Secondary, Tertiary Alcohols | Pharmaceuticals, Fine Chemicals reachemchemicals.comnumberanalytics.com |

| Carbonyl Addition | Esters, Acid Chlorides | Tertiary Alcohols | Complex Molecule Synthesis ebsco.comyoutube.com |

| Nucleophilic Attack | Carbon Dioxide (CO₂) | Carboxylic Acids | Specialty Chemicals rflow.ai |

| Ring Opening | Epoxides | Alcohols | Pharmaceutical Intermediates numberanalytics.comyoutube.com |

| Cross-Coupling | Organic Halides (with catalyst) | Alkanes, Arenes | Agrochemicals, Materials wikipedia.orgrflow.ai |

Overview of Long-Chain Alkylmagnesium Halides within Organometallic Research

Within the broad class of Grignard reagents, long-chain alkylmagnesium halides, such as decylmagnesium chloride, represent a specific subgroup with distinct properties and applications. These reagents are formed from the reaction of magnesium with a long-chain alkyl halide, like 1-chlorodecane. pressbooks.pubmsu.edu While the fundamental reactivity is similar to their short-chain counterparts, their preparation and handling can present unique challenges due to the physical properties imparted by the long alkyl chain.

Research into long-chain Grignard reagents has explored their utility in synthesizing molecules with significant hydrocarbon character. For instance, they are employed in Grignard-Wurtz reactions to produce long-chain tert-alkylbenzenes. acs.org They also participate in coupling reactions, often catalyzed by transition metals like iron or copper, to form extended hydrocarbon chains. wikipedia.org An example is the reaction of nonylmagnesium bromide with methyl p-chlorobenzoate, catalyzed by Tris(acetylacetonato)iron(III), to yield p-nonylbenzoic acid after hydrolysis. wikipedia.org

The synthesis of haloalkenes, which are valuable intermediates for producing long-chain alkenols and pheromones, can also involve long-chain Grignard reagents. orgsyn.org However, the reactivity and yield can be influenced by the chain length. orgsyn.org The formation of these organometallic compounds from their corresponding halides is a critical step, with halide reactivity generally increasing in the order of Cl < Br < I. msu.edulibretexts.org The use of solvents like tetrahydrofuran (B95107) (THF) is often essential for the formation and stabilization of these reagents. orgsyn.orglibretexts.org

Table 2: Comparative Properties of Alkyl Halides for Grignard Synthesis

| Property | Short-Chain Alkyl Halides (e.g., C1-C4) | Long-Chain Alkyl Halides (e.g., C10+) |

| Reactivity with Mg | Generally high, rapid reaction initiation | Can be slower to initiate; may require activation wikipedia.org |

| Solubility of Reagent | Soluble in standard ethers (diethyl ether, THF) acs.org | Good solubility in THF; may have different solubility profiles orgsyn.org |

| Applications | Broad use in general synthesis | Synthesis of surfactants, polymers, pheromones, long-chain functional molecules acs.orgorgsyn.org |

| Reaction Type | Standard Grignard additions and couplings numberanalytics.com | Used in specific syntheses like long-chain alkyl-aryl couplings wikipedia.orgacs.org |

Contextualization of Magnesium Chloride-Decane Interactions in Catalysis and Materials Science

Separate from its role as a component of a Grignard reagent, magnesium chloride (MgCl₂) is a material of immense industrial importance, particularly as a support for Ziegler-Natta catalysts. wikipedia.orgije.ir These catalysts are workhorses in the chemical industry, responsible for the production of billions of tons of polyolefins like polyethylene (B3416737) and polypropylene (B1209903) annually. mdpi.comije.ir The interaction between magnesium chloride and decane (B31447) is best understood in this context, where decane often serves as a hydrocarbon solvent or medium during the catalyst preparation or polymerization process. researchgate.netscispace.com

The performance of Ziegler-Natta catalysts is dramatically enhanced when the active component, typically titanium tetrachloride (TiCl₄), is supported on high-surface-area magnesium chloride. acs.orgresearchgate.net The MgCl₂ support increases the activity of the catalyst and allows for the development of highly stereospecific catalysts. wikipedia.org The preparation of the MgCl₂ support is crucial, and methods often involve recrystallization from a solution. For example, a support can be prepared by dissolving MgCl₂ in an alcohol like methanol (B129727), followed by precipitation upon addition to a non-polar solvent such as n-decane. researchgate.netscispace.comresearchgate.net This process can create MgCl₂ particles with desirable morphology and high surface area, which are critical for catalyst performance. researchgate.net

In this system, n-decane acts as an inert hydrocarbon medium. Its interaction with MgCl₂ is primarily physical, providing a non-coordinating environment for the precipitation and subsequent modification of the support material. scispace.com The resulting MgCl₂-supported catalysts are then used in slurry or gas-phase polymerization processes, where the monomer (e.g., ethylene) is polymerized into long polymer chains. google.com The properties of the final polymer, such as molecular weight and density, are heavily influenced by the structure of the catalyst, which in turn is dependent on the preparation of the MgCl₂ support. ije.irije.ir Investigations have also explored the compatibility of materials like steel and aluminum with systems containing magnesium chloride and decane, which is relevant for the construction of reactors and storage vessels.

Table 3: Role of Components in MgCl₂-Supported Catalysis

| Component | Chemical Formula | Role in the System | Key Function |

| Magnesium Chloride | MgCl₂ | Catalyst Support | Increases catalyst activity and controls polymer stereochemistry. wikipedia.orgmdpi.com |

| Titanium Tetrachloride | TiCl₄ | Active Catalyst Precursor | Forms the active sites for olefin polymerization. acs.org |

| n-Decane | C₁₀H₂₂ | Solvent/Medium | Provides an inert environment for support precipitation and polymerization. researchgate.netscispace.com |

| Electron Donor | Various (e.g., Phthalates, Ethers) | Modifier | Improves stereospecificity and performance of the catalyst. mdpi.comchemistryviews.org |

| Cocatalyst | Organoaluminum (e.g., Triethylaluminum) | Activator/Scavenger | Activates the Ti species and removes impurities. acs.org |

Structure

3D Structure of Parent

Properties

IUPAC Name |

magnesium;decane;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21.ClH.Mg/c1-3-5-7-9-10-8-6-4-2;;/h1,3-10H2,2H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQPJDWXUSFLVSN-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

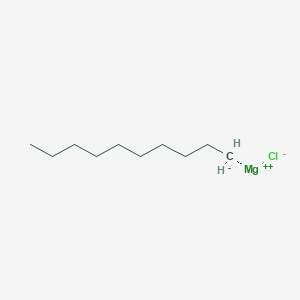

CCCCCCCCC[CH2-].[Mg+2].[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClMg | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Long Chain Alkylmagnesium Chlorides and Magnesium Chloride Materials

Direct Grignard Synthesis of Long-Chain Alkylmagnesium Chlorides from Organic Halidesacs.orgorgsyn.org

The formation of long-chain alkylmagnesium chlorides is a cornerstone of organometallic chemistry, enabling the creation of carbon-carbon bonds with a wide array of electrophiles. acs.org The primary method for their synthesis is the direct reaction of a long-chain alkyl chloride with magnesium metal, a process known as Grignard synthesis. orgsyn.org This reaction is an oxidative insertion of magnesium into the carbon-halogen bond. adichemistry.com

Mechanistic Considerations in the Formation of Organomagnesium Bondsacs.orgorganic-chemistry.org

The mechanism of Grignard reagent formation, despite over a century of study, remains a subject of detailed investigation due to its complexity. acs.org It is generally accepted that the reaction occurs at the surface of the magnesium metal. libretexts.org The process is thought to involve a single electron transfer (SET) from the magnesium to the alkyl halide, forming a radical anion which then fragments to an alkyl radical and a halide ion. organic-chemistry.org The alkyl radical then reacts with the magnesium surface to form the organomagnesium compound.

R-X + Mg → R-Mg-X

Where R is a long-chain alkyl group (e.g., decyl) and X is a halogen, typically chlorine or bromine. acs.org In solution, Grignard reagents exist in a complex equilibrium, known as the Schlenk equilibrium, involving the monomeric alkylmagnesium halide (RMgX), the dimeric species, and the dialkylmagnesium (R₂Mg) and magnesium halide (MgX₂) species. adichemistry.comacs.org The position of this equilibrium is significantly influenced by the solvent. acs.org

Optimization of Reaction Conditions: Solvent Effects (e.g., Diethyl Ether, Tetrahydrofuran)Current time information in Bangalore, IN.numberanalytics.comrsc.org

The choice of solvent is critical for the successful synthesis of Grignard reagents. Ethereal solvents like diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF) are most commonly used because they can solvate and stabilize the forming organomagnesium species. numberanalytics.comquora.com The lone pair of electrons on the ether's oxygen atom coordinates to the Lewis acidic magnesium center, forming a soluble complex. quora.com

Diethyl Ether (Et₂O): A traditional solvent for Grignard synthesis, it is effective at stabilizing the reagent. However, its low boiling point (34.6 °C) can be a limitation for reactions requiring higher temperatures. numberanalytics.com

Tetrahydrofuran (THF): Often preferred over diethyl ether due to its higher boiling point (66 °C) and superior solvating ability, which can facilitate the formation of Grignard reagents from less reactive alkyl chlorides. numberanalytics.comreddit.com THF is particularly useful for preparing alkenyl and phenyl Grignard reagents. adichemistry.com

The solvent's role extends beyond simple solubilization; it influences the reactivity and the position of the Schlenk equilibrium. rsc.org The dynamics of solvent coordination are key to the ligand exchange processes that occur in the equilibrium. acs.org

| Solvent | Boiling Point (°C) | Key Characteristics |

| Diethyl Ether | 34.6 | Commonly used, but limited by a low boiling point. numberanalytics.com |

| Tetrahydrofuran (THF) | 66 | Higher boiling point and better solvating properties than diethyl ether. numberanalytics.comreddit.com |

| Dibutyl Ether | 142 | Suitable for reactions requiring higher temperatures. numberanalytics.com |

| 2-Methyltetrahydrofuran (2-MeTHF) | ~80 | A greener alternative, can suppress side reactions like Wurtz coupling. rsc.org |

Strategies for Magnesium Activation in Organometallic Synthesis (e.g., Iodine, Sonication)adichemistry.comwikipedia.orgstackexchange.com

A significant hurdle in Grignard synthesis is the passivating layer of magnesium oxide (MgO) that coats the surface of the magnesium metal, inhibiting its reaction with the alkyl halide. wikipedia.org Several methods have been developed to activate the magnesium surface:

Chemical Activation: Small amounts of activating agents are often added to initiate the reaction. Iodine is a common choice; it reacts with magnesium to form magnesium iodide, which helps to break up the oxide layer. adichemistry.comwikipedia.org 1,2-Dibromoethane is also effective, producing ethylene (B1197577) gas and magnesium bromide, which exposes a fresh magnesium surface. stackexchange.com

Mechanical Activation: Physical methods can also be employed to disrupt the oxide layer. These include crushing the magnesium pieces in situ, rapid stirring, and the use of ultrasound (sonication). wikipedia.orgstackexchange.com Scratching the surface with a glass rod can also be effective on a lab scale. stackexchange.com

Specially Prepared Magnesium: Highly reactive forms of magnesium, such as Rieke magnesium (prepared by reducing a magnesium salt with an alkali metal), can be used to circumvent the activation problem. adichemistry.com

Preparation of Magnesium Chloride-Based Materials

Magnesium chloride (MgCl₂) is not only a byproduct of the Schlenk equilibrium but also a critical component in catalysis, particularly as a support for Ziegler-Natta catalysts used in olefin polymerization. researchgate.netmdpi.com The morphology and purity of the MgCl₂ support significantly influence the catalyst's activity and the properties of the resulting polymer. researchgate.net

Recrystallization Techniques for Magnesium Chloride in Hydrocarbon Solvents (e.g., n-Decane)acs.org

The purification and control of the crystalline form of magnesium chloride can be achieved through recrystallization. While MgCl₂ is generally insoluble in hydrocarbon solvents, its solubility can be influenced by the presence of coordinating solvents or alcohols. google.com Mixed solvent systems are often employed for crystallization, where a substance is dissolved in a "soluble solvent" and then a "insoluble solvent" is added to induce precipitation. libretexts.org

For instance, MgCl₂ can be dissolved in a polar solvent like ethanol (B145695), and then a nonpolar hydrocarbon solvent such as heptane (B126788) or decane (B31447) can be added to precipitate the MgCl₂ in a controlled manner. acs.orggoogle.com The choice of solvents and the conditions of crystallization (e.g., temperature, rate of addition) are crucial for obtaining the desired particle size and morphology. libretexts.org

Synthesis of Magnesium Chloride Supports from Magnesium Alkyl Precursors and Chlorinating Agents (e.g., Alkyl Chlorides, HCl)mdpi.comgoogle.comscispace.com

A common industrial method for producing highly active MgCl₂ supports involves the reaction of magnesium alkyls with a chlorinating agent. mdpi.comgoogle.com This approach allows for the generation of MgCl₂ with a disordered, high-surface-area structure, which is ideal for supporting catalyst components. scispace.com

Magnesium alkyls, such as butyl ethyl magnesium (BEM) or butyl octyl magnesium (BOMAG), are often used as precursors. mdpi.com These precursors are typically dissolved in a hydrocarbon solvent like heptane or decane. mdpi.comgoogle.com The chlorination can be achieved using various agents:

Alkyl Chlorides: Tertiary alkyl chlorides, like t-butyl chloride, are effective chlorinating agents. google.com

Hydrogen Chloride (HCl): Gaseous HCl can be passed through a solution of a magnesium alkyl or a magnesium alkoxide to precipitate MgCl₂. scispace.com

Other Chlorinating Agents: Compounds like ethylaluminum dichloride (EADC) can also be used to chlorinate magnesium alkoxide precursors, leading to the precipitation of the MgCl₂ support. scispace.com

The reaction of a dialkylmagnesium (MgR₂) with a chlorinating agent like HCl proceeds as follows:

MgR₂ + 2 HCl → MgCl₂ + 2 RH

This precipitation method, often carried out in a hydrocarbon solvent, yields a highly disordered form of MgCl₂ suitable for catalytic applications. google.com

Control over Morphology and Crystalline Structure of Magnesium Chloride Supports

The efficacy of catalysts, particularly Ziegler-Natta systems used in olefin polymerization, is profoundly dependent on the physical and chemical properties of the magnesium chloride (MgCl₂) support. Controlling the morphology (particle shape, size, and porosity) and crystalline structure of MgCl₂ is a critical aspect of catalyst design, directly impacting catalytic activity, stereospecificity, and the morphology of the resulting polymer. ije.irmdpi.com The primary goal is to transform the relatively inert, stable crystalline form of MgCl₂ into a highly active, structurally disordered state with a large surface area. scispace.com This activation process creates more accessible sites for the active transition metal components, such as titanium tetrachloride (TiCl₄). scispace.comcore.ac.uk Key methodologies for achieving this control include recrystallization from solvents, chemical activation with electron donors, and the use of various modifiers.

Recrystallization and Solvent Effects

Recrystallization is a powerful and widely used method to activate MgCl₂. core.ac.uktandfonline.com The process typically involves dissolving crystalline MgCl₂ in a suitable solvent, often an alcohol, followed by controlled precipitation or regeneration of the solid support. tandfonline.comscispace.com The choice of solvent and the conditions of recrystallization are determinant factors for the final morphology and structure of the support.

Alcohols are commonly employed as solvents due to their ability to form adducts with MgCl₂, breaking down its stable crystal lattice. core.ac.uk The nature of the alcohol—including its alkyl chain length and isomeric structure—significantly influences the properties of the recrystallized support. tandfonline.com For instance, dissolving MgCl₂ in alcohols like ethanol, propanol, butanol, or hexanol, and then inducing recrystallization through techniques such as solvent evaporation, rapid cooling, or precipitation with an anti-solvent (e.g., SiCl₄), allows for the production of supports with varying characteristics. tandfonline.comresearcher.life Generally, a higher alcohol content in the initial MgCl₂-alcohol adduct leads to an increased surface area and greater pore volume in the final catalyst. nih.gov However, it is crucial to control the residual alcohol content, as excess alcohol can react undesirably with the titanium catalyst component to form inactive species. tandfonline.comnih.gov

The conditions of precipitation also play a vital role. For example, slow, controlled precipitation can yield spherical particles with a desirable morphology, which is beneficial for industrial slurry or gas-phase polymerization processes as it leads to polymer particles with good bulk density and flow properties. mdpi.comnih.gov In contrast, rapid precipitation can lead to irregular shapes and fine powders due to highly exothermic reactions that favor rapid nucleation over crystal growth. mdpi.comsemanticscholar.org

Table 1: Influence of Different Alcohols on MgCl₂ Support Properties This table is a representative summary based on findings reported in the literature. Actual values can vary based on specific preparation conditions.

| Alcohol Used in Recrystallization | Primary Effect on Support/Catalyst | Observed Impact on Polymerization | Reference |

|---|---|---|---|

| Ethanol | Forms MgCl₂·nEtOH adducts; increasing 'n' enhances surface area but can lead to fragmentation if not controlled. | High catalytic activity; control of ethanol content is critical for good polymer morphology. | nih.govnih.gov |

| n-Propanol | Provides a suitable environment for impregnating hybrid metallocene/Ziegler-Natta catalysts. | Can achieve high catalyst loading ratios (e.g., Zr/Ti). | researcher.life |

| Butanol | Influences catalytic activity based on its isomeric structure (e.g., n-butanol vs. t-butanol). | Catalytic activity is strongly dependent on the alkyl group of the alcohol. | tandfonline.com |

| 1-Hexanol | Used in recrystallization followed by precipitation with SiCl₄ to achieve complete dealcoholation. | Leads to higher polyethylene (B3416737) yields compared to traditional recrystallization techniques. | tandfonline.com |

| Methanol (B129727) | Forms MgCl₂·nCH₃OH adducts; controlled dealcoholation is used to prepare activated nanocrystals. | Stabilizes specific crystal surfaces ((012), (015), and (110)) crucial for TiCl₄ binding. | acs.org |

Chemical Activation and De-alcoholation

Chemical activation is the process of disrupting the MgCl₂ crystal structure, which is often achieved by forming adducts with electron-donating compounds, most commonly alcohols like ethanol (forming MgCl₂·nEtOH). nih.govcolab.ws The subsequent removal of this alcohol, known as de-alcoholation, is a critical step that creates a porous, high-surface-area support. colab.wsdoaj.org This can be done through thermal methods (heating under controlled temperature and pressure) or chemical methods (reacting with de-alcoholating agents). doaj.org

The degree of de-alcoholation has a direct impact on the catalyst's final properties. Research shows that as the ethanol content of the support is decreased through controlled de-alcoholation, the specific surface area and pore volume of the resulting catalyst increase. colab.ws However, there is an optimal level; excessive de-alcoholation can sometimes lead to a drop in catalytic activity. doaj.org Chemical de-alcoholation using agents like triethylaluminum (B1256330) (TEA) or silicon tetrachloride (SiCl₄) can completely destroy the initial adduct structure, leading to a highly amorphous support. tandfonline.comdoaj.org

Table 2: Effect of De-alcoholation on MgCl₂ Support and Catalyst Properties Data compiled from studies on MgCl₂·nEtOH adducts.

| Sample (De-alcoholation Level) | Ethanol Content (n in MgCl₂·nEtOH) | BET Surface Area (m²/g) | Effect on Catalytic Activity | Reference |

|---|---|---|---|---|

| Low (Initial Adduct) | ~3.3 | Low | Base level | doaj.org |

| Moderate (Thermal) | ~2.7 | Increased | Maximum activity observed | doaj.org |

| High (Thermal) | ~1.8 | Further Increased | Activity drops from maximum | doaj.org |

| Very High (Chemical w/ TEA) | Effectively 0 | Structure destroyed; amorphous | Significant drop in activity | doaj.org |

| High (Higher initial 'n') | 2.8 | ~120 | Highest activity and Ti loading | nih.gov |

Influence of Modifiers and Electron Donors

The morphology and crystal structure of MgCl₂ supports can be further tailored by incorporating other chemical modifiers.

Lewis Acids: Compounds like aluminum chloride (AlCl₃), zinc chloride (ZnCl₂), and boron trichloride (B1173362) (BCl₃) can be added during the support preparation. ije.irresearchgate.net These agents introduce defects into the MgCl₂ crystal lattice, disrupting its order and increasing the surface area available for active metal absorption. ije.ir This leads to a better distribution of active centers and can significantly enhance catalytic activity. ije.irresearchgate.net

Internal Electron Donors (IEDs): IEDs, which are typically Lewis bases such as phthalates, diethers, or diamines, play a crucial role. nih.govrsc.org They are added during the catalyst synthesis and can influence the recrystallization rate of MgCl₂. nih.gov More importantly, they selectively adsorb onto specific crystal faces of MgCl₂. For example, IEDs preferentially bind to the (110) surface over the (100) surface. nih.gov This competitive binding prevents the formation of non-stereospecific active sites, thereby improving the isotacticity (stereoregularity) of polymers like polypropylene (B1209903). nih.gov The choice of IED can even dictate the final crystal structure of the MgCl₂ complex. rsc.org

Control of the Crystalline Structure

The catalytic activity of a MgCl₂-supported catalyst is strongly linked to the crystallographic structure of the support. The common, stable α-MgCl₂ form has a layered structure with low surface area and is catalytically inactive. Activation methods aim to create a disordered, amorphous, or nanocrystalline δ-MgCl₂ form. scispace.comrsc.org This transformation exposes more crystal edges and defects, particularly the coordinatively unsaturated Mg atoms on lateral crystal faces, which are the preferred sites for anchoring TiCl₄ species. scispace.com

X-ray Diffraction (XRD) is a key technique used to monitor these structural changes. Inactivated MgCl₂ shows a sharp diffraction peak corresponding to its ordered structure. scispace.com Upon activation through methods like ball-milling or recrystallization, these peaks become broader and less intense, indicating a reduction in crystallite size and an increase in structural disorder. scispace.comnih.gov Studies have focused on specific crystal planes, such as (110), (104), and (015), as being particularly important for catalysis. acs.orgnih.gov Computational and experimental work has shown that methanol preferentially stabilizes the (012), (015), and (110) surfaces, and that TiCl₄ binds effectively to the (110) and (015) faces. acs.org The ethanol content in MgCl₂·nEtOH adducts has been directly correlated with the crystallite size of these planes. nih.gov

Table 3: Correlation between Ethanol Content and MgCl₂ Crystallite Size Based on XRD analysis of catalysts derived from MgCl₂·nEtOH adducts.

| Catalyst | Ethanol Content (n) | Crystallite Size of (011) Plane (Å) | Reference |

|---|---|---|---|

| Cat-A | 0.7 | 134 | nih.gov |

| Cat-B | 1.2 | 32 | nih.gov |

| Cat-C | 2.8 | 15 | nih.gov |

Advanced Spectroscopic and Structural Characterization of Magnesium Decane Chloride Systems

Spectroscopic Analysis of Long-Chain Alkylmagnesium Chlorides and Related Organomagnesium Compounds

Spectroscopic methods are indispensable for probing the structure and bonding of organomagnesium species in both solution and the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Organomagnesium Species

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for determining the structure of organomagnesium compounds in solution. bruker.com By analyzing the chemical shifts and coupling constants of NMR-active nuclei, such as ¹H and ¹³C, detailed information about the connectivity of atoms and the electronic environment within the molecule can be obtained. organicchemistrydata.orglibretexts.org

In the context of long-chain alkylmagnesium chlorides like decylmagnesium chloride, ¹³C NMR is particularly insightful. The chemical shifts of the carbon atoms in the alkyl chain are influenced by the electropositive magnesium atom. Typically, the α-carbon (the carbon directly bonded to magnesium) experiences a significant upfield shift due to the electron-donating nature of the magnesium group. researchgate.net For instance, in a study of various alkylmagnesium bromides, the α-carbon signal showed a substantial shielding effect. researchgate.net This effect diminishes along the hydrocarbon chain.

The following table provides representative ¹³C NMR spectral data for related alkylmagnesium compounds, illustrating the influence of the magnesium halide group on the carbon chemical shifts.

| Compound | C-α Shift (ppm) | C-β Shift (ppm) | C-γ Shift (ppm) |

| Diethylmagnesium | -5.1 | 7.6 | - |

| Ethylmagnesium bromide | - | - | - |

| n-Butylmagnesium bromide | - | - | - |

| n-Amylmagnesium bromide | - | - | - |

| n-Hexylmagnesium bromide | - | - | - |

| Data compiled from various sources. researchgate.net | |||

| Interactive Data Table: | |||

| You can filter and sort the data by compound and chemical shift. |

It is important to note that the exact chemical shifts can be influenced by factors such as solvent, concentration, and temperature, which affect the position of the Schlenk equilibrium. wikipedia.orgchemeurope.com

Vibrational Spectroscopy (e.g., FTIR) for Bond Characterization of Magnesium-Containing Materials

Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, provides valuable information about the bonding within organometallic compounds by probing the vibrational modes of molecules. numberanalytics.commgcub.ac.in The absorption of infrared radiation at specific frequencies corresponds to the stretching and bending vibrations of chemical bonds. numberanalytics.com

For magnesium-containing materials, FTIR is instrumental in identifying the presence of specific functional groups and characterizing the nature of the carbon-magnesium and magnesium-halide bonds. bruker.com The C-Mg stretching vibration in alkylmagnesium compounds typically appears in the far-infrared region, often between 300 and 600 cm⁻¹. The exact position of this band can be influenced by the nature of the alkyl group and the solvent.

In addition to the C-Mg bond, FTIR can be used to study the interaction of the magnesium center with solvent molecules, such as ethers (e.g., THF, diethyl ether), which are commonly used in the preparation of Grignard reagents. wikipedia.org The coordination of ether molecules to the magnesium atom results in shifts in the C-O-C stretching frequencies of the ether.

The following table summarizes typical infrared absorption regions for key bonds in organomagnesium systems.

| Bond | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| C-Mg | Stretching | 300 - 600 |

| C-H (alkyl) | Stretching | 2850 - 2960 |

| C-O-C (ether) | Stretching | 1050 - 1150 |

| Data compiled from various spectroscopic studies of organometallic compounds. | ||

| Interactive Data Table: | ||

| You can filter the data by bond type and vibrational mode. |

Solid-State Structural Determination of Magnesium Complexes

X-ray Diffraction Studies of Magnesium Coordination Environments

Single-crystal X-ray diffraction (XRD) is the most powerful technique for determining the precise three-dimensional structure of crystalline solids. researchgate.net This method has been instrumental in revealing the diverse coordination geometries adopted by magnesium in organomagnesium complexes.

In the solid state, the magnesium atom in compounds like alkylmagnesium chlorides is typically coordinated to the alkyl group, the chloride ion, and one or more solvent molecules, most commonly ethers like tetrahydrofuran (B95107) (THF) or diethyl ether. wikipedia.org The coordination number of magnesium is often four, resulting in a tetrahedral geometry, but higher coordination numbers are also observed. acs.org For example, the crystal structure of ethylmagnesium bromide crystallized from diethyl ether shows a tetrahedral magnesium center. libretexts.org

The bond lengths and angles obtained from XRD studies provide critical insights into the nature of the bonding. For instance, the Mg-C and Mg-Cl bond lengths can vary depending on the steric and electronic properties of the alkyl group and the coordinating solvent.

Analysis of Bridged Chloride Structures and Oligomeric Architectures

A key feature revealed by X-ray diffraction studies of Grignard reagents is their tendency to form dimeric or higher oligomeric structures in the solid state. acs.orgresearchgate.net This aggregation is often mediated by bridging halide ions. In many alkylmagnesium chloride structures, two magnesium centers are linked by two bridging chloride atoms, forming a central Mg₂Cl₂ rhombus. acs.org

For example, the solid-state structure of ethylmagnesium chloride in THF reveals a dimeric structure where each magnesium atom is coordinated to an ethyl group, a terminal THF molecule, and two bridging chloride atoms. acs.org This results in a distorted tetrahedral geometry around each magnesium atom. The formation of these bridged structures has a significant impact on the reactivity and solution-state behavior of Grignard reagents.

The following table presents selected bond parameters for a representative bridged chloride structure.

| Complex | Mg-Cl (bridging) Bond Length (Å) | Mg-Mg Distance (Å) |

| [EtMg(μ-Cl)(THF)]₂ | ~2.45 | ~3.20 |

| Data is illustrative and based on typical values from X-ray crystallographic studies. | ||

| Interactive Data Table: | ||

| You can sort the data by complex and bond parameter. |

Solution-Phase Speciation and Dynamic Equilibria in Organomagnesium Systems

The composition of a Grignard reagent solution, such as decylmagnesium chloride in an ether solvent, is far more complex than the simple formula RMgX suggests. ebsco.com In solution, a dynamic equilibrium, known as the Schlenk equilibrium, exists between the alkylmagnesium halide and its corresponding dialkylmagnesium (R₂Mg) and magnesium dihalide (MgX₂) species. wikipedia.orgchemeurope.com

2 RMgX ⇌ R₂Mg + MgX₂

The position of this equilibrium is influenced by several factors, including the nature of the alkyl group (R), the halide (X), the solvent, the concentration, and the temperature. wikipedia.orgchemeurope.com In ethereal solvents like diethyl ether or THF, the equilibrium generally favors the alkylmagnesium halide. chemeurope.com However, the addition of a strong coordinating agent like dioxane can precipitate the magnesium halide, driving the equilibrium to the right. thieme-connect.de

Investigation of the Schlenk Equilibrium and its Influence on Reactivity

In ether solutions, decylmagnesium chloride partakes in a complex chemical equilibrium known as the Schlenk equilibrium. wikipedia.org This fundamental process involves the redistribution of substituents on the magnesium center, leading to a mixture of magnesium-containing species. acs.org The equilibrium is described as follows:

2 R-Mg-X ⇌ MgX₂ + R₂Mg

(where R = decyl, X = Cl)

The tendency for halide bridging further complicates the solution structure. acs.org The chloride atoms in both decylmagnesium chloride and the magnesium chloride formed via the Schlenk equilibrium can form bridges between two magnesium centers (Mg-Cl-Mg), promoting the formation of aggregated species. acs.org The equilibrium can be intentionally shifted; for instance, the addition of 1,4-dioxane (B91453) can precipitate the magnesium halide as an insoluble polymer, driving the equilibrium completely towards the formation of the dialkylmagnesium compound. wikipedia.org

Table 1: Factors Influencing the Schlenk Equilibrium

| Factor | Influence on Equilibrium (2 RMgX ⇌ MgX₂ + R₂Mg) | Source |

|---|---|---|

| Solvent | Strongly coordinating solvents (e.g., THF) tend to solvate the magnesium species, breaking up oligomers and influencing the equilibrium position compared to less basic solvents (e.g., diethyl ether). | wikipedia.orgacs.org |

| Halogen (X) | The bridging tendency varies with the halogen (Cl > Br > I), affecting the degree of association and the equilibrium. Chlorides show a strong tendency to form dimeric and oligomeric structures. | acs.orgacs.org |

| Organic Group (R) | The size and steric bulk of the alkyl group (e.g., decyl) influence aggregation. Bulkier groups can hinder the formation of higher oligomers. | acs.org |

| Concentration | At higher concentrations, the formation of dimeric and higher oligomeric species is more pronounced. | wikipedia.org |

| Temperature | Changes in temperature can shift the position of the equilibrium, affecting the relative concentrations of the different magnesium species. | wikipedia.org |

Studies on Monomeric, Dimeric, and Higher Oligomeric Forms in Solution

Ebullioscopic molecular weight measurements have confirmed that Grignard reagents exist as a mixture of monomeric, dimeric, and higher oligomeric species in solution. acs.orgacs.org The degree of association is highly dependent on the specific reagent and the solvent. For alkylmagnesium chlorides, such as decylmagnesium chloride, dimeric forms are particularly common, especially in diethyl ether. wikipedia.org

These aggregates are typically formed through chloride bridges. acs.org For example, a dimeric structure of decylmagnesium chloride would feature two magnesium atoms linked by two bridging chloride atoms.

Computational studies using Density Functional Theory (DFT) on related dialkyl magnesium compounds have shown that the formation of long, chain-like oligomers is thermodynamically favorable, which helps to explain the high viscosity often observed in concentrated solutions of these reagents. mdpi.com While these calculations were performed on the R₂Mg species, they underscore the inherent tendency of magnesium alkyls to aggregate.

The complexity of these systems is further highlighted by the isolation and characterization of more elaborate structures. For instance, a tetranuclear magnesium complex has been identified from a solution of a related Grignard reagent, p-(CH₂═CH)C₆H₄CH₂CH₂CH₂MgCl. acs.org This complex consists of two RMg(THF)Cl units aggregated with two Mg(THF)₂Cl₂ units, a structure that arises from the Schlenk equilibrium. acs.org While the species that crystallizes from a solution may not be perfectly representative of all species present in the liquid phase, it demonstrates the potential for forming higher-order oligomers. acs.org

Table 2: Degree of Association (i) for Grignard Reagents in Ethereal Solvents The degree of association, 'i', represents the average number of RMgX units per molecule in solution. Data for decylmagnesium chloride is not specifically available but the table illustrates general trends.

| Compound | Solvent | Degree of Association (i) | Predominant Species | Source |

|---|---|---|---|---|

| CH₃MgCl | THF | ~1.0 | Monomer | acs.org |

| C₂H₅MgCl | THF | ~1.0 | Monomer | acs.org |

| C₂H₅MgCl | Diethyl Ether | ~2.0 | Dimer | acs.orgacs.org |

| t-C₄H₉MgCl | Diethyl Ether | 1.2 - 1.4 | Monomer/Dimer Mix | acs.orgacs.org |

| C₂H₅MgBr | Diethyl Ether | >2.0 | Higher Oligomers | acs.org |

Solvation Effects and Ligand Exchange Dynamics around Magnesium Centers

The solvent is not merely a medium for the reaction but a critical ligand that directly participates in the structure and reactivity of decylmagnesium chloride. wikipedia.orgacs.org Ethereal solvents like THF and diethyl ether coordinate to the Lewis acidic magnesium centers, stabilizing the various species in solution. rsc.org

Detailed computational studies on model Grignard systems like methylmagnesium chloride (CH₃MgCl) in THF have provided profound insights into these dynamics. acs.orgacs.org These studies reveal that the magnesium centers are involved in a dynamic equilibrium with multiple solvation structures, typically coordinating between two and four THF molecules. uio.no This dynamic exchange of solvent molecules is a key driver for the Schlenk equilibrium and other ligand exchange processes. acs.orgacs.org

The mechanism for ligand redistribution occurs through bridged dinuclear intermediates. acs.orguio.no A critical finding is that asymmetrically solvated dimers are necessary intermediates for ligand exchange. acs.org For instance, a symmetrically solvated dimer like (THF)RMg(μ-Cl)₂MgR(THF) must first evolve into a less stable, asymmetrically solvated form, such as (THF)RMg(μ-Cl)₂MgR(THF)₂, to facilitate the transfer of a ligand (R or Cl) from one magnesium atom to the other. acs.orguio.no

Mechanistic Investigations and Reactivity Pathways of Organomagnesium Chlorides

Fundamental Reaction Mechanisms in Grignard-Type Processes

The reactions of decylmagnesium chloride, like other Grignard reagents, are governed by complex mechanisms that can be influenced by the substrate, solvent, and temperature. These processes are foundational to its utility in synthetic chemistry.

While many Grignard reactions are depicted as straightforward polar, two-electron processes (nucleophilic attack), the involvement of single-electron transfer (SET) pathways is a well-documented alternative mechanistic route. In an SET mechanism, the Grignard reagent donates a single electron to the substrate, typically an electrophile with a low-lying unoccupied molecular orbital, to form a radical ion pair.

For an organomagnesium chloride like decylmagnesium chloride, the process can be generalized as:

Electron Transfer: The Grignard reagent transfers an electron to the substrate (E), forming a decyl radical, a magnesium (II) species, and a substrate radical anion. n-C₁₀H₂₁MgCl + E → [n-C₁₀H₂₁• E•⁻] + MgCl⁺

Intermediate Reaction: The radical intermediates within the solvent cage can then combine to form the final product or diffuse apart and react further.

Factors that favor SET pathways include the presence of electron-accepting substrates and the use of certain solvents. While specific kinetic studies detailing the SET pathway for decylmagnesium chloride are not extensively documented in isolation, this mechanism is a recognized possibility, particularly in reactions with specific ketones, nitro compounds, or other easily reducible functional groups.

The most common and synthetically valuable reaction of decylmagnesium chloride is its role as a potent nucleophile. The polarized C-Mg bond allows the decyl anion equivalent to attack electrophilic carbon centers, leading to the formation of new carbon-carbon bonds. This is a cornerstone of Grignard chemistry. thieme-connect.com

Research has demonstrated the utility of decylmagnesium chloride in various nucleophilic addition reactions. For instance, it can be added to polarized double bonds and carbonyl groups. A notable example is its 1,4-conjugate addition to tetraethyl vinylidenebisphosphonate, a reaction carried out in tetrahydrofuran (B95107) at 0 °C. conicet.gov.ar Another significant application is the reaction with lactones; decylmagnesium bromide (a closely related halide) reacts with a protected galactopyranolactone derivative at -78 °C. acs.org This is followed by a stereoselective reduction to yield a C-glycoside, showcasing the reagent's ability to construct complex molecular architectures. acs.org

Table 1: Examples of Nucleophilic Addition Reactions

| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Product Type |

| n-Decylmagnesium chloride | Tetraethyl vinylidenebisphosphonate | Tetrahydrofuran | 0 | Michael Adduct |

| Decylmagnesium bromide | 2,3,4-Tri-O-benzyl-6-O-tert-butyldiphenylsilyl-D-galactopyranolactone | Ether | -78 | C-glycoside precursor |

Cross-Coupling Transformations Catalyzed by Transition Metals

The synthetic utility of decylmagnesium chloride is greatly expanded through its participation in transition metal-catalyzed cross-coupling reactions. These methods allow for the formation of C(sp³)–C(sp²) and C(sp³)–C(sp³) bonds, which are more challenging to construct via traditional methods.

Iron, being an inexpensive, abundant, and less toxic metal, has emerged as a powerful catalyst for cross-coupling reactions involving Grignard reagents. nih.govprinceton.edu These reactions provide a sustainable alternative to methods using precious metals like palladium. acgpubs.org Iron-catalyzed cross-coupling has been successfully applied to reactions with decylmagnesium halides.

A key example is the synthesis of 3-decylanisole, which was prepared via an iron-catalyzed cross-coupling reaction between 3-bromoanisole (B1666278) and decylmagnesium bromide, achieving a 71% yield. beilstein-journals.orgbeilstein-journals.org The general mechanism for such iron-catalyzed Kumada-type couplings is believed to involve a catalytic cycle with various iron oxidation states, potentially from Fe(-II) to Fe(II). princeton.edu The process typically involves the formation of an active iron catalyst from an iron salt precursor and the Grignard reagent, followed by oxidative addition of the organic halide and reductive elimination to yield the coupled product. princeton.eduresearchgate.net

Table 2: Iron-Catalyzed Cross-Coupling Reaction

| Organomagnesium Reagent | Electrophile | Catalyst | Yield (%) | Product |

| Decylmagnesium bromide | 3-Bromoanisole | Iron(III) chloride (FeCl₃) | 71 | 3-Decylanisole |

The success of transition metal-catalyzed cross-coupling reactions is often highly dependent on the nature of the ligands coordinated to the metal center. acs.org Ligands play a crucial role in stabilizing the catalyst, modulating its reactivity, and influencing the selectivity of the reaction. acgpubs.org

In the context of iron-catalyzed cross-coupling, various ligand types have been developed to improve reaction outcomes. For instance, N-heterocyclic carbenes (NHCs) and bidentate phosphine (B1218219) ligands, such as Xantphos, have proven effective. acgpubs.orgresearchgate.net The "bite angle" of bidentate phosphine ligands is a critical parameter that significantly affects the catalytic activity and can suppress unwanted side reactions like β-hydride elimination. acgpubs.org More recently, specialized ligands like hydroxyphosphine ligands have been shown to accelerate nickel-catalyzed cross-coupling reactions with Grignard reagents through a cooperative bimetallic mechanism involving both nickel and magnesium. organic-chemistry.org This "push-pull" mechanism, where the nickel acts as a nucleophile and the magnesium as a Lewis acid, facilitates the activation of challenging electrophiles. organic-chemistry.org Such principles of ligand design are directly applicable to optimizing reactions involving decylmagnesium chloride, enabling more efficient and selective bond formations.

Influence of Additives on Organomagnesium Reactivity

Additives can dramatically alter the reactivity and selectivity of Grignard reactions. These substances can interact with the Grignard reagent itself, the substrate, or catalytic intermediates.

For example, in a multi-step synthesis involving the addition of decylmagnesium bromide to a lactone, the Lewis acid boron trifluoride etherate (BF₃·Et₂O) was used as an additive in the subsequent reduction step to control stereoselectivity. acs.org In other systems, copper salts like copper(I) bromide (CuBr) are known to be effective additives for promoting conjugate addition and controlling chelation, favoring certain stereochemical outcomes in reactions with alkyl Grignard reagents. acs.org The addition of copper salts can generate organocopper species in situ, which have different reactivity profiles compared to the parent Grignard reagent. The choice of additives, including Lewis acids or other metal salts, is therefore a critical consideration for steering the reaction of decylmagnesium chloride toward a desired product. pwr.edu.pl

Enhanced Reactivity with Lithium Chloride (Turbo-Grignard Reagents)

The reactivity of Grignard reagents can be significantly enhanced by the addition of lithium chloride (LiCl). nih.govrsc.org This combination creates what are known as "Turbo-Grignard Reagents," which exhibit superior performance in various chemical transformations compared to their traditional counterparts. nih.govrsc.org The addition of LiCl to an organomagnesium chloride like decylmagnesium chloride results in a bimetallic species, often formulated as RMgCl·LiCl. nih.govbeilstein-journals.org

The enhanced reactivity is attributed to several factors. The presence of LiCl breaks down the oligomeric aggregates of the Grignard reagent that exist in solution, leading to the formation of more reactive, soluble monomeric species. rsc.org This effect increases the effective concentration of the nucleophilic alkyl group available for reaction. Furthermore, mechanistic studies combining single-crystal X-ray diffraction, in-solution NMR spectroscopy, and quantum chemical calculations have provided insight into the structure of the reactive species. nih.gov For example, the structure of a bimetallic reactive species, [t-Bu₂Mg·LiCl·4thf], was determined, revealing a complex with two tert-butyl anions at the magnesium center and incorporated lithium chloride. nih.gov This structural arrangement facilitates a more rapid and efficient transfer of the alkyl group to an electrophile.

The practical benefits of using Turbo-Grignard reagents are well-documented, including a considerable acceleration of halogen-magnesium exchange reactions and the minimization of undesired side reactions. rsc.org While much of the detailed structural and kinetic analysis has been performed on reagents like i-PrMgCl·LiCl, the principles are general and apply to other organomagnesium halides, including decylmagnesium chloride. rsc.org

| Characteristic | Conventional Grignard (RMgCl) | Turbo-Grignard (RMgCl·LiCl) | Reference |

|---|---|---|---|

| Composition | Equilibrium of monomers and oligomers (Schlenk equilibrium) | Soluble, monomeric bimetallic complexes | rsc.org |

| Reactivity | Moderate; aggregation can lower effective reactivity | Significantly enhanced; faster reactions | nih.govrsc.org |

| Key Advantage | Standard, widely used | Accelerates difficult reactions (e.g., halogen-magnesium exchange), improves yields | rsc.org |

Role of Lewis Bases in Modifying Reaction Profiles and Stereoselectivity

Lewis bases are integral to the formation and reactivity of Grignard reagents, including decylmagnesium chloride. lumenlearning.com Typically, Grignard reagents are prepared and used in ethereal solvents like diethyl ether or tetrahydrofuran (THF), which are Lewis bases. These solvent molecules donate a pair of electrons to the electron-deficient magnesium atom, forming a coordination complex. lumenlearning.com This solvation is critical for stabilizing the organomagnesium species in solution and preventing its decomposition.

The choice of the Lewis basic solvent can significantly modify the reaction profile. Tetrahydrofuran, for instance, is a stronger Lewis base than diethyl ether and can influence the position of the Schlenk equilibrium, favoring the formation of monomeric species, which are generally more reactive. The use of n-decylmagnesium chloride has been described in conjugate addition reactions where tetrahydrofuran was employed as the solvent. conicet.gov.ar Similarly, decylmagnesium bromide is often supplied as a solution in diethyl ether for use in Grignard reactions. sigmaaldrich.com

Beyond simple ethereal solvents, the addition of other Lewis bases can be used to control reaction pathways and, notably, stereoselectivity. rsc.org In reactions involving chiral substrates or the creation of a new stereocenter, chiral Lewis bases can be added to the reaction mixture. These chiral ligands coordinate to the magnesium atom, creating a chiral environment around the reactive center. This chiral complex can then deliver the decyl group to an electrophile in a stereoselective manner, favoring the formation of one enantiomer or diastereomer over the other. thieme-connect.com While specific examples detailing chiral Lewis bases with decylmagnesium chloride are not prevalent, the general principle is a cornerstone of asymmetric synthesis using Grignard reagents. The reaction's outcome can be highly dependent on the structure of the Lewis base, the substrate, and the reaction conditions, such as temperature. rsc.org

| Reagent | Substrate Type | Lewis Base (Solvent/Additive) | Product Type | Reference |

|---|---|---|---|---|

| n-Decylmagnesium chloride | Electron-deficient alkene | Tetrahydrofuran (THF) | Conjugate addition product | conicet.gov.ar |

| Decylmagnesium bromide | Acyl chloride | Not specified (likely ether) | Keto derivative | mdpi.com |

| Decylmagnesium bromide | Epoxide (in presence of CuI) | Diethyl ether | Ring-opened alcohol | beilstein-journals.org |

| Decylmagnesium bromide | Aldehyde | Not specified (likely ether) | Secondary alcohol | soton.ac.uk |

Catalytic Applications and Polymerization Science Involving Magnesium and Decane

Ziegler-Natta Catalysis for Olefin Polymerization

The synergy between magnesium chloride and titanium-based catalysts, often prepared using hydrocarbon solvents like decane (B31447), forms the cornerstone of modern polyolefin production. This catalytic system, pioneered by Karl Ziegler and Giulio Natta, has undergone extensive development, leading to highly active and stereospecific catalysts for the polymerization of olefins such as ethylene (B1197577) and propylene (B89431). nih.gov

The use of magnesium chloride (MgCl₂) as a support for titanium tetrachloride (TiCl₄) catalysts marked a revolutionary advancement in Ziegler-Natta catalysis, leading to a significant increase in catalyst activity and stereoselectivity. mdpi.com Most commercial Ziegler-Natta catalysts for polypropylene (B1209903) production are highly efficient systems supported on MgCl₂. nih.govmdpi.com The support's primary function is to immobilize the active titanium species, thereby enhancing the productivity and properties of the resulting polymer. mdpi.comresearchgate.net

The effectiveness of MgCl₂ as a support is attributed to several factors. Its crystal structure provides suitable sites for the anchoring of TiCl₄. mdpi.com The activation process of MgCl₂, often through methods like ball-milling or recrystallization from solutions, creates a high surface area material with defects and specific crystal faces (e.g., (110) and (100) faces) that can coordinate with TiCl₄. mdpi.comacs.org This interaction between the support and the active metal is crucial for catalyst performance. ije.ir Modifications to the MgCl₂ support, such as incorporating other metal halides like AlCl₃ or ZnCl₂, can create further defects, increase the surface area, and improve the distribution of active centers, leading to enhanced catalyst activity. ije.ir The morphology of the polymer particles is largely a replica of the parent catalyst, making the physical state and morphology of the MgCl₂ support a critical parameter. mdpi.comsemanticscholar.org

Hydrocarbon solvents are integral to the preparation of Ziegler-Natta catalysts, and decane is often employed in these processes. During catalyst synthesis, the support material may be prepared by dissolving MgCl₂ in an alcohol and then recrystallizing it in a medium like n-decane. researchgate.net Decane can also be used as a solvent or diluent during the washing steps of the catalyst solid component to remove impurities or unreacted species. google.com

In some preparation methods, a mixture of MgCl₂-methanol-decane is used to control the particle size of the support and the final catalyst. acs.org The catalyst preparation can also involve forming a solution of a magnesium compound in a hydrocarbon solvent, which is then impregnated into a support material to ensure a homogeneous distribution of the catalyst components. google.com The use of a hydrocarbon diluent like heptane (B126788) or decane during wet-ball milling of MgCl₂ with an internal donor prevents the thermal degradation of the organic components. acs.org

Electron donors (EDs) are essential components in MgCl₂-supported Ziegler-Natta catalysts, particularly for producing highly isotactic polypropylene. mdpi.comdntb.gov.ua They are classified as internal electron donors (IEDs), which are added during catalyst preparation, and external electron donors (EEDs), which are added during the polymerization process along with the cocatalyst. mdpi.comresearchgate.net

Internal donors, such as phthalates, benzoates, ethers, and succinates, are bonded directly to the MgCl₂ support surface. mdpi.com They play a crucial role in improving the stereoselectivity of the catalyst, primarily by influencing the structure and distribution of the active titanium sites. mdpi.comresearchgate.netscispace.com The presence of an IED can promote the formation of specific MgCl₂ crystal faces that preferentially host stereospecific Ti active sites. mdpi.comacs.org

External donors, often silane-based compounds like dicyclopentyldimethoxysilane (B162888) (DCPDMS), work in conjunction with the cocatalyst (e.g., triethylaluminum). acs.orgacs.org Their primary role is to enhance the stereoselectivity of the catalyst system. researchgate.net They can achieve this by deactivating non-stereospecific active centers and, in some cases, selectively increasing the propagation rate constant (kₚ) of the active centers that produce highly isotactic polymer chains. acs.org The interplay between internal and external donors is complex; the EED can coordinate to vacant sites, helping to maintain the stereoselectivity established by the IED. researchgate.net The choice of both IED and EED significantly affects the catalyst's activity, the polymer's isotacticity, molecular weight, and molecular weight distribution. mdpi.comresearchgate.net

| Donor Type | Examples | Primary Function |

| Internal Electron Donor (IED) | Phthalates, Benzoates, Succinates, Diethers | Added during catalyst synthesis; influences the formation and stereospecificity of active sites on the MgCl₂ support. mdpi.comscispace.com |

| External Electron Donor (EED) | Alkoxysilanes (e.g., DCPDMS) | Added during polymerization; deactivates non-stereospecific sites and can enhance the activity of isospecific sites. acs.orgresearchgate.net |

Kinetic and mechanistic studies provide insight into how MgCl₂-supported catalysts function during olefin polymerization. The polymerization rate (Rₚ) and the concentration of active centers ([C*]) are key parameters investigated in these studies. mdpi.com

In propylene polymerization, the kinetics can differ markedly from ethylene polymerization even with the same catalyst. mdpi.com Propylene polymerization often shows a more stable rate compared to the rapid decay sometimes seen with ethylene. mdpi.com The concentration of active centers is typically higher in propylene polymerization. mdpi.com This difference is partly explained by more efficient catalyst fragmentation in propylene polymerization, as the growing polypropylene lamellae can effectively break up the catalyst particles, exposing more active sites. mdpi.com

Mechanistic studies using techniques like Density Functional Theory (DFT) have explored the role of electron donors at the molecular level. acs.org In the absence of a donor, the active titanium site is often regioselective but not stereoselective. acs.org The presence of internal or external donors around the active site can promote stereoselectivity by creating an energetic preference for a specific orientation of the incoming propylene monomer. acs.org

| Monomer | Typical Kinetic Behavior on MgCl₂-Supported Catalyst | Active Center Concentration ([C*]/[Ti]) | Key Mechanistic Factor |

| Ethylene | Rate often decays with time; can show multiple activity peaks. mdpi.comacs.org | Relatively low (<0.6% in one study). mdpi.com | Catalyst fragmentation exposes active sites. mdpi.com |

| Propylene | More stable polymerization rate. mdpi.com | Higher than for ethylene (1.5%–4.9% in one study). mdpi.com | Efficient catalyst fragmentation by polymer lamellae; stereocontrol by electron donors. acs.orgmdpi.com |

Other Catalytic Roles of Magnesium-Containing Systems

Beyond their role as supports in Ziegler-Natta catalysis, magnesium-containing systems are utilized in other catalytic transformations of hydrocarbons, including reactions involving decane.

In the catalytic partial oxidation of long-chain hydrocarbons like n-decane to produce synthesis gas (H₂ and CO), magnesium can be used as a modifier for nickel-based catalysts to decrease the formation of coke, a common issue with these systems. researchgate.net

Magnesium oxide (MgO) has been used as a catalyst for the deoxygenation of various feedstocks to produce bio-hydrocarbons. uinjkt.ac.id These products can include a range of alkanes such as decane, undecane, and dodecane. uinjkt.ac.id Furthermore, magnesium-promoted catalysts are studied for the hydroisomerization of long-chain alkanes, a key process in producing high-quality fuels. mdpi.com

In n-decane dehydrogenation, catalysts based on magnesium aluminate (MgAl₂O₄) have been investigated. The properties of these Pt/MgAlOₓ catalysts, such as the number of acid sites, can be tuned by changing the Mg/Al ratio. This adjustment influences the selectivity of the reaction, with a higher proportion of magnesium leading to decreased acidity and, under certain conditions, high selectivity towards n-decene formation. researchgate.net

Heterogeneous Catalysis with Supported Magnesium Species

In the realm of heterogeneous catalysis, magnesium compounds, particularly magnesium chloride (MgCl₂), serve as crucial supports for transition metal catalysts, significantly enhancing their activity and influencing the properties of the resulting polymers. ije.irmdpi.com The use of decane in the preparation of these supported catalysts is a key aspect of creating materials with desirable morphology and performance characteristics for polymerization processes. researchgate.netscispace.com

Research has demonstrated that the method of preparing the MgCl₂ support is vital. researchgate.net A common technique involves the recrystallization of MgCl₂. In one method, anhydrous MgCl₂ is dissolved in an alcohol, such as methanol (B129727), to form a homogeneous solution. scispace.com This solution is then introduced into a non-miscible solvent like n-decane, and the alcohol is evaporated under vacuum. scispace.com This process leads to the precipitation of MgCl₂ particles with specific morphological properties suitable for catalytic applications. scispace.com The resulting support is then typically treated with a titanium compound and often an internal electron donor to create the final procatalyst. mdpi.comnih.gov

These magnesium-supported catalysts are widely employed in the polymerization of olefins, such as ethylene and propylene. acs.orgvot.pl The catalyst system, often referred to as a Ziegler-Natta catalyst, requires activation by a co-catalyst, typically an organoaluminum compound like triethylaluminium (TEA), to initiate the polymerization process. ukzn.ac.za The choice of support, catalyst preparation method, and reaction conditions all play a significant role in determining the catalyst's activity, the polymer's molecular weight, molecular weight distribution, and stereoregularity. acs.orgukzn.ac.za

Detailed research findings have elucidated the impact of various parameters on the catalytic performance. For instance, the modification of MgCl₂ supports with other metal halides, such as aluminum chloride (AlCl₃) and zinc chloride (ZnCl₂), has been shown to create defects and disorder in the crystal structure, increasing the surface area for the active metal to adsorb and thereby enhancing catalytic activity. ije.ir

The following data tables summarize key findings from research on ethylene polymerization using MgCl₂-supported catalysts.

Table 1: Effect of Reaction Temperature on Catalyst Yield

This table illustrates the impact of temperature on the catalytic yield in ethylene polymerization using a MgCl₂/TiCl₄/dibutyl phthalate (B1215562) catalyst system activated by triethylaluminium. The pressure was maintained at 1 barg with an Al/Ti ratio of 33. ukzn.ac.za

| Reaction Temperature (°C) | Polymerization Yield (g PE/g cat. h) |

| 50 | 8.5 ukzn.ac.za |

| 60 | 24.4 ukzn.ac.za |

| 70 | 8.0 ukzn.ac.za |

This interactive data table is based on research findings where an optimum temperature for catalyst activity was observed. ukzn.ac.za

Table 2: Influence of Co-catalyst Ratio on Polymer Properties

This table shows the effect of the aluminum to titanium (Al/Ti) molar ratio on the molecular weight and polydispersity index (PDI) of polyethylene (B3416737) produced at 1 bar and 50°C. ukzn.ac.za

| Al/Ti Molar Ratio | Number Average Molecular Weight (Mₙ) ( g/mol ) | Weight Average Molecular Weight (Mₙ) ( g/mol ) | Polydispersity Index (PDI) |

| 26 | 227,000 ukzn.ac.za | 1,260,600 ukzn.ac.za | 5.6 ukzn.ac.za |

| 60 | 330,400 ukzn.ac.za | 1,516,400 ukzn.ac.za | 4.6 ukzn.ac.za |

This interactive data table highlights how adjusting the co-catalyst concentration can be used to control the final polymer characteristics. ukzn.ac.za

Theoretical and Computational Chemistry Approaches to Magnesium Decane Chloride Systems

Density Functional Theory (DFT) for Molecular and Electronic Structure Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. google.com It has been successfully applied to study various aspects of magnesium chloride systems, from the properties of its solid phases to its interactions with other molecules. rsc.orgacs.org

Calculation of Coordination Geometries and Bond Dissociation Energies

DFT calculations are instrumental in determining the stable coordination geometries of magnesium chloride complexes. For instance, in the presence of donor molecules, DFT can predict the preferred coordination number and arrangement of ligands around the magnesium ion. Studies on magnesium chloride surfaces have shown that the coordination of donor molecules can significantly stabilize the surface. unina.itresearchgate.net

The bond dissociation energies for Mg-Cl and Mg-O bonds in hydrated magnesium chloride species have been calculated using DFT to understand hydrolysis and dehydration reactions. rsc.org These calculations provide fundamental data on the strength of these interactions. For example, DFT calculations on magnesium chloride hydrates have been used to develop reactive force fields (ReaxFF) that can simulate complex chemical processes. rsc.org

In a study of magnesium chloride complexes in dimethoxyethane (DME), DFT calculations revealed that Mg-Cl distances are typically between 2.2 and 2.5 Å. acs.org These distances were found to increase in the presence of a solvent. acs.org The binding energies of these complexes were also calculated, showing a decrease in stabilization in the presence of an implicit solvent. acs.org

Table 1: Calculated Bond Dissociation Energies and Reaction Barriers for MgCl₂ Hydrates from DFT

| Parameter | System | DFT Value (kcal/mol) | ReaxFF Value (kcal/mol) |

| Proton Transfer Barrier | MgCl₂·2H₂O | 19.55 rsc.org | 20.27 rsc.org |

| Proton Transfer Barrier | MgCl₂·2H₂O + H₂O | 29.61 rsc.org | 26.54 rsc.org |

This table presents a comparison of Density Functional Theory (DFT) and Reactive Force Field (ReaxFF) calculated energy barriers for proton transfer in magnesium chloride hydrates, a crucial step in the hydrolysis reaction.

Modeling of Reaction Transition States and Energy Barriers

DFT is a powerful tool for elucidating reaction mechanisms by modeling transition states and calculating the associated energy barriers. For instance, in the context of Ziegler-Natta catalysis, where MgCl₂ acts as a support, DFT has been used to study the interaction of electron donors with MgCl₂ surfaces. acs.org These studies help in understanding how donors can stabilize different crystal faces of MgCl₂. acs.org

Furthermore, DFT calculations have been employed to investigate the initial reactions between compounds like ClF₃O and n-decane, revealing complex mechanisms involving intermediate species. rsc.org The calculated reaction energy barriers provide insights into the reactivity of the system. For example, the reactions of ClFO with n-decane were found to have an average energy barrier of 116.3 kJ mol⁻¹, with the reactions being highly exothermic. rsc.org

Molecular Dynamics Simulations for Solution-Phase Behavior

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. nih.gov This technique is particularly well-suited for investigating the behavior of ions and molecules in solution, providing a dynamic picture of the system.

Simulation of Solvation Structures around Magnesium Ions

MD simulations have been extensively used to study the solvation structure of magnesium ions in various solvents. In aqueous solutions of magnesium chloride, simulations have shown that the Mg²⁺ ion is typically coordinated by six water molecules in an octahedral arrangement. osu.eduresearchgate.net The residence time of water molecules in the first solvation shell of Mg²⁺ is quite long, indicating a stable hydration complex. osu.edu

The presence of chloride ions and their tendency to form ion pairs with magnesium has also been a subject of MD studies. osu.edunih.gov While some simulations have suggested the presence of contact ion pairs, others, supported by experimental data, indicate that solvent-separated or solvent-shared ion pairs are more favorable in aqueous solutions. osu.edunih.gov

In non-aqueous solvents like dimethoxyethane (DME), MD simulations have revealed that magnesium ions form stable solvates with the solvent molecules. acs.org The coordination of Mg²⁺ by DME can influence the conformation of the solvent molecules. acs.org

Table 2: Coordination of Magnesium Ions in Different Solvents from MD Simulations

| Solvent | Coordinating Atoms | Average Coordination Number | Key Findings |

| Water | Oxygen | ~6 osu.eduresearchgate.net | Stable hexaaquo-magnesium complex. osu.edu |

| Dimethoxyethane (DME) | Oxygen | ~4.7 acs.org | Formation of stable solvates with DME. acs.org |

| DME with TFSI⁻ | Oxygen (DME), Oxygen (TFSI⁻) | Varies with concentration | Mg²⁺ coordinates with both solvent and anion. acs.org |

This table summarizes the typical coordination environment of magnesium ions in different solvent systems as determined by molecular dynamics simulations.

Prediction of Dynamic Processes and Self-Assembly

MD simulations can predict dynamic processes such as diffusion and can be used to study the self-assembly of molecules. nih.govarxiv.org For instance, in solutions containing surfactants and n-decane, MD simulations have been used to understand how the structure of the surfactant affects its adsorption at the water/n-decane interface. rsc.org These simulations can reveal changes in the conformation of surfactant molecules at the interface. rsc.org

The aggregation of molecules in solution can also be investigated. For example, the self-assembly of amphiphilic molecules in organic liquids like n-decane has been studied using MD simulations, providing insights into the formation of larger structures. umd.edu In the context of magnesium chloride in aqueous solutions, MD simulations have helped to understand the structural transitions that occur with changing salt concentrations. osu.edunih.gov

Emerging Research Directions and Advanced Applications

Development of Novel Organomagnesium Reagents with Tunable Reactivity

The field of organometallic chemistry is witnessing a resurgence in the development of sophisticated organomagnesium reagents, moving beyond traditional Grignard reagents to compounds with precisely controlled reactivity. The overarching goal is to enhance selectivity, improve functional group tolerance, and enable novel chemical transformations.

Recent advancements have focused on the strategic modification of the magnesium center's coordination environment through the use of tailored ligands. For instance, the introduction of N-heterocyclic carbene (NHC) ligands has been shown to stabilize organomagnesium complexes and modulate their reactivity in cross-coupling reactions. acgpubs.org These ligands, with their tunable steric and electronic properties, provide a stabilizing effect that is crucial for the catalytic cycle. acgpubs.org

Another promising avenue is the synthesis of dinucleating ligands that can support bimetallic magnesium complexes. Research has shown that subtle changes in the ligand architecture of these rigid naphthyridine-based ligands can lead to significant differences in the coordination chemistry and reactivity of the resulting dimagnesium complexes. chemrxiv.org For example, slight modifications can influence the steric strain around the dimagnesium core, leading to structurally distinct complexes. chemrxiv.org

Furthermore, the concept of "hybrid" reagents, which combine the characteristics of Grignard reagents with other reactive moieties, is gaining traction. The synthesis of borohydride (B1222165) Grignard reagents (RMgBH₄) exemplifies this approach, creating a dual-functionality reagent with potential applications in both organic synthesis and hydrogen storage. acs.org The reactivity of these reagents can be tuned by modifying the substituents on both the magnesium and boron centers. acs.org

The functional group tolerance of organomagnesium reagents has also been significantly expanded through the use of magnesium-halogen exchange reactions. harvard.edu This method allows for the preparation of highly functionalized organomagnesium compounds that were previously inaccessible, opening up new possibilities for the synthesis of complex molecules. harvard.edu

Table 1: Examples of Novel Organomagnesium Reagents and Their Tunable Features

| Reagent Type | Key Feature | Tunable Aspect | Potential Application | Reference |

| NHC-Stabilized Grignard | Enhanced stability and controlled reactivity | Steric and electronic properties of the NHC ligand | Csp²–Csp³ cross-coupling reactions | acgpubs.org |

| Dinuclear Magnesium Complexes | Bimetallic core with unique reactivity | Ligand backbone and donor atoms | Catalysis and small molecule activation | chemrxiv.org |

| Borohydride Grignard Reagents | Dual functionality (hydride and carbanion donor) | Substituents on Mg and B centers | Selective reductions and hydrogen storage | acs.org |

| Functionalized Grignard Reagents | Tolerance of various functional groups (e.g., esters, nitriles) | Reaction conditions of Mg-I exchange | Synthesis of complex organic molecules | harvard.edu |

Engineering of Advanced Magnesium Chloride-Based Catalyst Supports for Next-Generation Polymerization

One key area of investigation is the modification of the MgCl₂ support with various internal electron donors. nih.gov These donors, such as phthalates, ethers, and succinates, are crucial for controlling the distribution of active sites on the catalyst surface, which in turn influences the stereoregularity and molecular weight distribution of the polymer. nih.gov The development of novel internal electron donors is a continuous effort to create new generations of high-performance catalysts. nih.gov

Another strategy involves the use of surfactants and emulsion techniques to control the morphology of the MgCl₂ support. mdpi.com By creating catalyst particles with a spherical shape and a narrow size distribution, researchers can improve the bulk density and flowability of the polymer powder, which is highly desirable in industrial settings. mdpi.com These methods also ensure a homogeneous distribution of the active titanium species on the support. mdpi.com

Furthermore, the incorporation of other metal halides, such as aluminum chloride (AlCl₃) and zinc chloride (ZnCl₂), into the MgCl₂ support has been shown to enhance catalyst activity. ije.ir These additives are believed to create defects in the MgCl₂ crystal lattice, thereby increasing the surface area and the number of active sites available for polymerization. ije.ir

The development of MAO- and borate-free activating supports is another significant trend. nih.gov These systems aim to replace expensive and pyrophoric activators like methylaluminoxane (B55162) (MAO) with more cost-effective and safer alternatives, while still achieving high catalytic activity. nih.gov

Table 2: Strategies for Engineering Advanced MgCl₂-Based Catalyst Supports

| Engineering Strategy | Objective | Outcome | Reference |

| Novel Internal Electron Donors | Control stereoselectivity and activity | Improved polymer properties (e.g., isotacticity) | nih.gov |

| Emulsion and Surfactant Techniques | Control catalyst morphology | Spherical particles, narrow size distribution | mdpi.com |

| Addition of Metal Halides | Increase number of active sites | Enhanced catalytic activity | ije.ir |